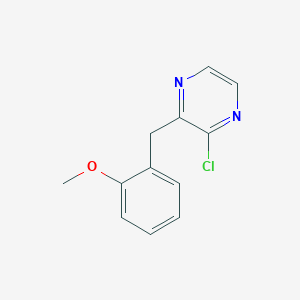

2-氯-3-(2-甲氧基苄基)吡嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

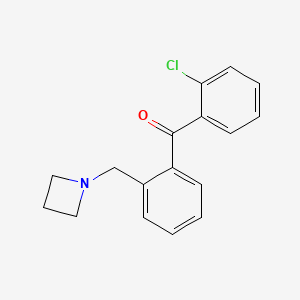

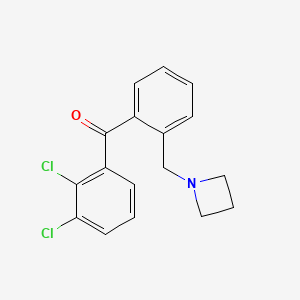

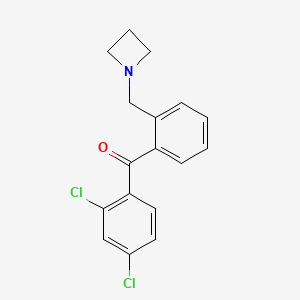

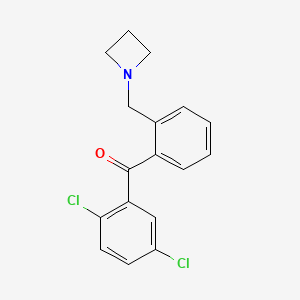

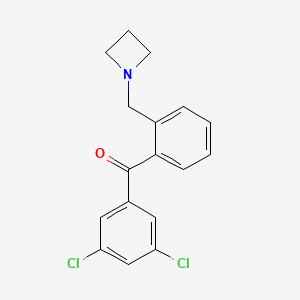

The compound "2-Chloro-3-(2-methoxybenzyl)pyrazine" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 4 within a six-membered ring. Pyrazine derivatives are known for their diverse chemical properties and biological activities, making them of interest in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of pyrazine derivatives often involves starting materials that are readily substituted to create a wide range of compounds. For instance, the synthesis of 1,3,5-trisubstituted pyrazoline derivatives can be achieved using 2-chloro-N-(4-(3-(substituted phenyl)acryloyl)phenyl)-5-methoxybenzamides as starting materials, which are prepared from 5-chloroanisic acid . The process includes treating these compounds with methylhydrazine or phenylhydrazine to afford benzamides, followed by reactions with hydrazine hydrate to yield pyrazoline derivatives . These derivatives can be further modified through acetylation or reaction with secondary amines and paraformaldehyde to produce N-substituted pyrazoline derivatives .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical behavior. For example, in the crystal structure of a co-crystal involving a pyrazinium cation and a neutral molecule, the two aromatic rings are twisted along the bond, and the cation acts as a hydrogen-bond donor to the perchlorate ion . In another instance, the crystal structure of a pyrazine-2-carbohydrazide derivative shows extended chains formed by intermolecular hydrogen bonds, with additional hydrogen bonds involving water molecules and π-π stacking interactions between benzene and pyrazine rings .

Chemical Reactions Analysis

Pyrazine derivatives undergo various chemical reactions, including nucleophilic substitution. Chloropyrazines, for example, can react with sodium methoxide, sodium benzyl oxide, and other nucleophiles to yield substituted pyrazines . The reaction conditions, such as the solvent used, can influence the outcome of these reactions, leading to different isomeric products .

Physical and Chemical Properties Analysis

The physical properties of pyrazine derivatives, such as their state (solid, liquid), color, and solubility, are determined by their specific substituents. For instance, a pyrazoline derivative synthesized from dichlorophenyl and hydroxy-methoxyphenyl groups was obtained as a pale yellow powder . The chemical properties, including reactivity and biological activity, are also influenced by the substituents. Some pyrazoline derivatives exhibit strong antioxidant activity, antibacterial activity against both Gram-positive and Gram-negative bacteria, and toxicity as determined by the Brine Shrimp Lethality Test . Additionally, pharmacological screening of certain pyrazole derivatives has shown good anti-inflammatory activities with less toxicity .

科学研究应用

药物化学: 药物合成

2-氯-3-(2-甲氧基苄基)吡嗪: 在药物化学中用于合成复杂的药物分子。其结构在构建药理活性化合物中起着构建块的作用。 吡嗪环和氯甲氧基苄基的存在允许通过诸如 Suzuki-Miyaura 偶联反应进行后续官能化 ,这对于创造具有潜在治疗效果的新药至关重要。

材料科学: 电子和光子材料

该化合物的衍生物可能在材料科学中得到应用,特别是在电子和光子材料的开发中。 其分子结构可以作为有机半导体或荧光材料的一部分,用于显示器和照明 .

安全和危害

作用机制

Target of Action

Pyrazine derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s worth noting that benzylic halides, which this compound contains, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Pyrazine derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Result of Action

Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .

属性

IUPAC Name |

2-chloro-3-[(2-methoxyphenyl)methyl]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)8-10-12(13)15-7-6-14-10/h2-7H,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWOVNRUTNABEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2=NC=CN=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501259352 |

Source

|

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1119450-87-1 |

Source

|

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-[(2-methoxyphenyl)methyl]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501259352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

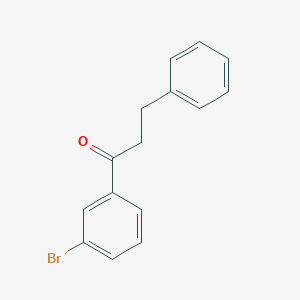

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)